molecular formula C22H14BrNO3 B412211 (E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 139888-27-0

(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B412211
CAS No.: 139888-27-0
M. Wt: 420.3g/mol
InChI Key: QREHRPYUBWNHDV-PKNBQFBNSA-N
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Description

(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with a bromine atom, a hydroxyl group, and a phenyl group, along with a furan ring attached via a propenone linkage. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Bromination: The quinoline core is then brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.

    Hydroxylation: Introduction of the hydroxyl group at the 2-position can be achieved through a hydroxylation reaction using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Phenyl Substitution: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst such as aluminum chloride (AlCl3).

    Propenone Formation: The final step involves the condensation of the brominated, hydroxylated, and phenyl-substituted quinoline with furan-2-carbaldehyde in the presence of a base like sodium hydroxide (NaOH) to form the propenone linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The propenone linkage can be reduced to a propanol linkage using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: NaOMe in methanol, KSCN in acetone.

Major Products

    Oxidation: Formation of a quinoline-2,3-dione derivative.

    Reduction: Formation of a 3-(furan-2-yl)propan-1-ol derivative.

    Substitution: Formation of quinoline derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the hydroxyl and bromine substituents can form hydrogen bonds and halogen bonds with biological macromolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quercetin: A flavonoid with a similar hydroxylated aromatic structure.

Uniqueness

(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furan ring and the propenone linkage differentiates it from other quinoline derivatives, potentially offering unique interactions with biological targets and novel therapeutic applications.

Properties

IUPAC Name

6-bromo-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrNO3/c23-15-8-10-18-17(13-15)20(14-5-2-1-3-6-14)21(22(26)24-18)19(25)11-9-16-7-4-12-27-16/h1-13H,(H,24,26)/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREHRPYUBWNHDV-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)C(=O)C=CC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)C(=O)/C=C/C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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